N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

physicochemical profiling drug-likeness Lipinski parameters

This 5-thioether-1,3,4-thiadiazol-2-yl pivalamide features a terminal primary amide, providing two hydrogen-bond donors absent in benzyl analogs. With a significantly lower computed logP (1.1) and higher TPSA (152 Ų), it is the superior choice for peripheral enzyme screens where aqueous solubility is critical and CNS penetration is undesirable. The unique 2-amino-2-oxoethyl group enables chemoselective amide coupling for affinity probe construction without de novo core synthesis. Ideal for head-to-head ITC/SPR studies to quantify amide binding thermodynamics.

Molecular Formula C9H14N4O2S2
Molecular Weight 274.36
CAS No. 868976-99-2
Cat. No. B2619254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
CAS868976-99-2
Molecular FormulaC9H14N4O2S2
Molecular Weight274.36
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N
InChIInChI=1S/C9H14N4O2S2/c1-9(2,3)6(15)11-7-12-13-8(17-7)16-4-5(10)14/h4H2,1-3H3,(H2,10,14)(H,11,12,15)
InChIKeySSQXHXMSOOSLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‐Grade Profile of N‐(5‐((2‐amino‐2‐oxoethyl)thio)‐1,3,4‐thiadiazol‐2‐yl)pivalamide (CAS 868976‑99‑2)


The compound N‐(5‐((2‐amino‐2‐oxoethyl)thio)‐1,3,4‐thiadiazol‐2‐yl)pivalamide (CAS 868976‑99‑2, molecular formula C₉H₁₄N₄O₂S₂, MW 274.4) belongs to the 5‐thioether‐1,3,4‐thiadiazol‐2‐yl pivalamide subclass [1]. The scaffold carries a terminal primary amide (–CH₂–C(=O)NH₂) on the thioether side chain, creating a hydrogen‐bond‐donating motif absent in most aryl/alkyl thioether congeners. This structural feature is conserved across a narrow family of 2‐oxoethylthio analogs and is the basis for differentiated physicochemical and potential pharmacophoric behaviour when compared with benzyl, substituted‐benzyl, or heterocyclic‐methyl thioether derivatives [1].

Why a Benzyl or Substituted‐Benzyl Thioether Analog Cannot Substitute for the 2‐Amino‐2‐Oxoethyl Thioether in Target‐Focused Studies


Generic interchange of 5‐position thioether substituents on the 1,3,4‐thiadiazol‐2‐yl pivalamide core is not permissible for procurement decisions because the 2‐amino‐2‐oxoethyl group introduces two hydrogen‐bond donors (the primary amide –CONH₂) and a substantially higher topological polar surface area (152 Ų vs. 108 Ų for the benzyl analog) while lowering calculated logP by 2.5 units [1][2]. These changes are expected to alter membrane permeability, solubility, metabolic susceptibility, and target‐binding geometry relative to benzyl, 2‐fluorobenzyl, 4‐trifluoromethylbenzyl, or 2‐methylbenzyl analogs. Direct comparative bioactivity data for the target compound are not publicly available; therefore the evidence below focuses on quantifiable physicochemical differentiators that are immediately relevant to scientific selection.

Quantitative Differentiation Evidence for N‐(5‐((2‐amino‐2‐oxoethyl)thio)‐1,3,4‐thiadiazol‐2‐yl)pivalamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison vs. Benzylthio Analog: A 2.5‐Unit LogP Reduction Alters Distribution Predictions

The target compound exhibits an XLogP3 of 1.1, compared with 3.6 for the direct benzylthio analog N‐(5‐(benzylthio)‐1,3,4‐thiadiazol‐2‐yl)pivalamide (CAS 393565‑30‑5) [1][2]. This represents a calculated logP reduction of 2.5 units, a magnitude that typically translates into substantially higher aqueous solubility and lower non‐specific protein binding in biological assays [3].

physicochemical profiling drug-likeness Lipinski parameters

Topological Polar Surface Area (TPSA) Comparison vs. Benzylthio Analog: A 44 Ų Increase Signals Enhanced Hydrogen‐Bonding Potential

The target compound has a computed TPSA of 152 Ų, whereas the benzylthio comparator has a TPSA of 108 Ų [1][2]. The 44 Ų increase originates from the additional carboxamide group and raises the TPSA into the range often associated with reduced passive blood‑brain barrier penetration (typical cutoff <140 Ų for CNS drugs) [3].

membrane permeability CNS drug design polar surface area

Hydrogen‐Bond Donor Count vs. Benzylthio Analog: Doubling HBD Alters Metabolic and Solubility Profiles

The target compound carries two hydrogen‐bond donors (both located on the terminal carboxamide), while the benzylthio analog has only one (the pivalamide NH) [1][2]. In ADME profiling, an increase in HBD count is frequently correlated with improved aqueous solubility and altered CYP450 metabolic pathways, potentially reducing the oxidative metabolism that predominates for more lipophilic benzyl analogs [3].

ADME metabolic stability solubility

Synthetic Tractability: The 2‐Amino‐2‐Oxoethyl Handle Enables Chemoselective Derivatisation Inaccessible to Aryl Thioether Analogs

The terminal primary amide of the 2‐amino‐2‐oxoethyl thioether can be reduced to the amine, hydrolyzed to the carboxylic acid, or coupled via standard amide‐bond‐forming reactions without perturbing the thiadiazole‐pivalamide core [1]. In contrast, the benzylthio and 2‐fluorobenzylthio analogs lack a reactive heteroatom at the terminus of the thioether chain, limiting post‐synthetic modification to electrophilic aromatic substitution or metal‐catalyzed cross‐couplings that require catalyst screening and can compromise the thiadiazole ring [2].

chemical biology probe design synthetic handle

Priority Application Scenarios for N‐(5‐((2‐amino‐2‐oxoethyl)thio)‐1,3,4‐thiadiazol‐2‐yl)pivalamide Based on Verified Differentiation


Peripheral Target Screening Panels Requiring Low LogP / High Solubility Thiadiazole Scaffolds

The substantially lower computed logP (1.1 vs. 3.6 for the benzylthio analog) and higher TPSA (152 Ų vs. 108 Ų) make the target compound a superior starting point for biochemical or cell‐based screens targeting peripheral enzymes (e.g., kinases, phosphatases, carbonic anhydrase isoforms) where aqueous solubility is critical and CNS penetration is undesirable [1][2]. The reduced lipophilicity lowers the risk of assay interference from compound aggregation or nonspecific binding, a common failure mode for benzylthio analogs at screening concentrations.

Chemical Probe Derivatisation via the Terminal Carboxamide Handle

The 2‐amino‐2‐oxoethyl thioether provides a chemoselective reactive site for amide coupling, reduction, or hydrolysis that is entirely absent in benzyl, 2‐fluorobenzyl, 4‐trifluoromethylbenzyl, and 2‐methylbenzyl analogs [1]. This enables construction of affinity reagents (biotin‐tagged probes), fluorescent conjugates, or pull‐down ligands without requiring de novo synthesis of a new thiadiazole core, accelerating chemical biology campaigns.

Structure‐Activity Relationship (SAR) Exploration of Hydrogen‐Bond Donor Effects in Thioether‐Thiadiazole Series

The presence of two hydrogen‐bond donors (vs. one in benzylthio analogs) provides a distinct pharmacophoric profile that can be exploited to probe the role of HBD interactions in target binding [1][2]. Procurement of the target compound enables head‐to‐head comparison with the benzylthio analog in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments to quantify the thermodynamic contribution of the terminal amide to binding affinity.

Metabolic Soft‐Spot Identification Using the Primary Amide as a Phase II Conjugation Site

Unlike the metabolically inert benzyl ring of comparator analogs, the primary amide of the target compound is a potential substrate for amidases and a site for glucuronidation or sulfation [1]. This makes the compound a valuable tool for profiling amidase activity in hepatic microsome or hepatocyte assays, and for identifying species‐specific metabolic differences before committing to more costly fluorinated or trifluoromethylated analogs.

Quote Request

Request a Quote for N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.